



Application Notes and Protocols for Tributyl Phosphate in Hydrometallurgical Separation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributyl phosphate (TBP), an organophosphorus compound, is a cornerstone of hydrometallurgical separation, primarily utilized as a neutral extractant in solvent extraction (liquid-liquid extraction) processes.[1][2] Its efficacy stems from the ability of the phosphoryl group's oxygen atom to act as a Lewis base, donating electrons to metal cations to form stable, neutral complexes.[2][3] These complexes exhibit high solubility in organic solvents, facilitating the selective transfer of target metals from an aqueous phase (typically a leach liquor) to an organic phase.[2][4] TBP is particularly effective for the separation and purification of actinides (e.g., uranium, plutonium, thorium), rare earth elements (REEs), and certain transition metals. [1][5]

The most prominent industrial application of TBP is in the PUREX (Plutonium Uranium Redox Extraction) process, a critical technology for reprocessing spent nuclear fuel.[6][7] In this process, TBP, usually diluted in a hydrocarbon like kerosene or dodecane, selectively extracts uranium and plutonium from a nitric acid solution, leaving fission products behind.[6][8] Beyond the nuclear industry, TBP is instrumental in the recovery and purification of valuable metals such as cobalt, nickel, and REEs from various ores and waste streams.[4][8]

This document provides detailed application notes and protocols for the use of TBP in laboratory-scale hydrometallurgical separations.



Principle of Extraction

TBP is a solvating extractant. The extraction mechanism involves the formation of a coordination complex between the TBP molecule and a neutral metal salt, most commonly a metal nitrate. The general equilibrium for the extraction of a divalent metal nitrate, M(NO₃)₂, can be represented as:

$$M^{2+}(aq) + 2NO_3^-(aq) + 2TBP(org) \rightleftharpoons MO_2(NO_3)_2(TBP)_2(org)$$

The efficiency of this extraction is governed by several factors, including the acidity of the aqueous phase (often nitric acid concentration), the TBP concentration in the organic phase, the choice of diluent, temperature, and the presence of competing metal ions.[2]

Data Presentation: TBP in Metal Extraction

The following tables summarize quantitative data from various studies on the application of TBP in hydrometallurgical separation.



Metal(s)	Aqueous Phase Conditions	Organic Phase Compositio n	Temperatur e	Extraction Efficiency (%)	Reference(s)
Neodymium (Nd)	Nitric acid leached apatite concentrate	3.65 mol L ⁻¹ TBP in kerosene	25 °C	~95%	[9][10]
Cerium (Ce)	Nitric acid leached apatite concentrate	3.65 mol L ⁻¹ TBP in kerosene	25 °C	~90%	[9][10]
Lanthanum (La)	Nitric acid leached apatite concentrate	3.65 mol L ⁻¹ TBP in kerosene	25 °C	~87%	[9][10]
Yttrium (Y)	Nitric acid leached apatite concentrate	3.65 mol L ⁻¹ TBP in kerosene	25 °C	~80%	[9][10]
Copper (Cu ²⁺)	pH 1.3	10% TBP	22.5 °C	87%	[9][11]
Zinc (Zn ²⁺)	pH 1.3	10% TBP	22.5 °C	78%	[9][11]
Titanium (Ti ⁴⁺)	pH 1.2	10% TBP	22.5 °C	80%	[9][11]
Iron (Fe ³⁺)	1 M HCl, 2 M NaCl	3.6 M TBP in kerosene	Not Specified	99.8%	[12]
Scandium (Sc)	Not Specified	0.05 mol/L D2EHPA and 0.05 mol/L TBP in Shellsol D70	Not Specified	99%	[11][13]



Table 1: Extraction Efficiencies for Various Metals using TBP.

Parameter	Conditions	Effect on Extraction	Reference(s)
TBP Concentration	Varied from 0.73 to 3.65 mol L ⁻¹ for REEs	Extraction of REEs increases with increasing TBP concentration.	[10]
Nitric Acid Concentration	Varied for Gadolinium extraction	Distribution coefficient of Gd increases with nitric acid concentration up to about 3.5 mol L ⁻¹ , then decreases.	[14]
TBP in D2EHPA system	Molar ratio of TBP to D2EHPA varied (1:1, 1:2, 1:4) for Ni(II) and Co(II) extraction.	A small amount of TBP (1:1 ratio) improves Ni(II) extraction, while a high excess reduces the extraction of both metals.	[15][16][17]

Table 2: Influence of Key Parameters on TBP Extraction.

Experimental Protocols General Protocol for Laboratory-Scale Batch Solvent Extraction

This protocol outlines a general method for the extraction of a metal ion from an aqueous nitrate solution using TBP.

- 1. Materials and Reagents:
- Organic Phase:



- Tri-n-butyl phosphate (TBP), analytical grade.[2]
- Diluent: Kerosene, dodecane, or n-hexane.[2][6]
- Aqueous Phase:
 - Metal salt (e.g., uranyl nitrate, cobalt nitrate, neodymium nitrate).[2]
 - Nitric acid (HNO₃), concentrated.[2]
 - Deionized water.[2]
- Apparatus:
 - Separatory funnels.[2]
 - Mechanical shaker (optional, for consistent mixing).[2]
 - Beakers, volumetric flasks, and pipettes.
 - o pH meter.
 - Analytical instrument for metal concentration determination (e.g., ICP-OES, AAS).
- 2. Preparation of Solutions:
- Organic Phase Preparation:
 - Prepare the desired concentration of TBP in the chosen diluent (e.g., 30% v/v TBP in kerosene).[2]
 - To prepare 100 mL of 30% TBP in kerosene, mix 30 mL of TBP with 70 mL of kerosene in a volumetric flask.[2]
- Aqueous Feed Preparation:
 - Dissolve a known quantity of the metal salt in deionized water to achieve the desired metal concentration.[2]

Methodological & Application





 Carefully adjust the acidity to the target level by adding a calculated volume of concentrated nitric acid.[2] For example, to prepare a 1 M HNO₃ solution, add the required amount of concentrated HNO₃ to deionized water and dilute to the final volume.

3. Extraction Procedure:

- Place equal volumes of the prepared aqueous feed and organic phase into a separatory funnel (e.g., 20 mL of each, for a 1:1 phase ratio).[2]
- Stopper the funnel and shake vigorously for a predetermined time (e.g., 2-5 minutes) to ensure thorough mixing and allow the system to reach equilibrium. A mechanical shaker can be used for consistency.[2][10]
- Allow the phases to separate completely. The less dense organic phase will typically be the upper layer.[2]
- Carefully drain the lower aqueous phase (raffinate) into a labeled beaker.
- Drain the upper organic phase (loaded solvent) into a separate labeled beaker.[2]
- Collect samples from the initial aqueous feed, the raffinate, and the loaded organic phase for metal concentration analysis.[2]
- 4. Scrubbing Procedure (Optional):
- To remove co-extracted impurities, the loaded organic phase can be "scrubbed."[2]
- Contact the loaded organic phase with a fresh aqueous solution (e.g., dilute nitric acid of the same concentration as the feed) in a clean separatory funnel.[2]
- Shake and allow the phases to separate as in the extraction step. Discard the aqueous scrub solution.[2]

5. Stripping Procedure:

To recover the extracted metal from the organic phase, a stripping step is performed. This is
typically achieved by contacting the loaded organic phase with an aqueous solution that
shifts the extraction equilibrium, such as dilute nitric acid or deionized water.[2][8]



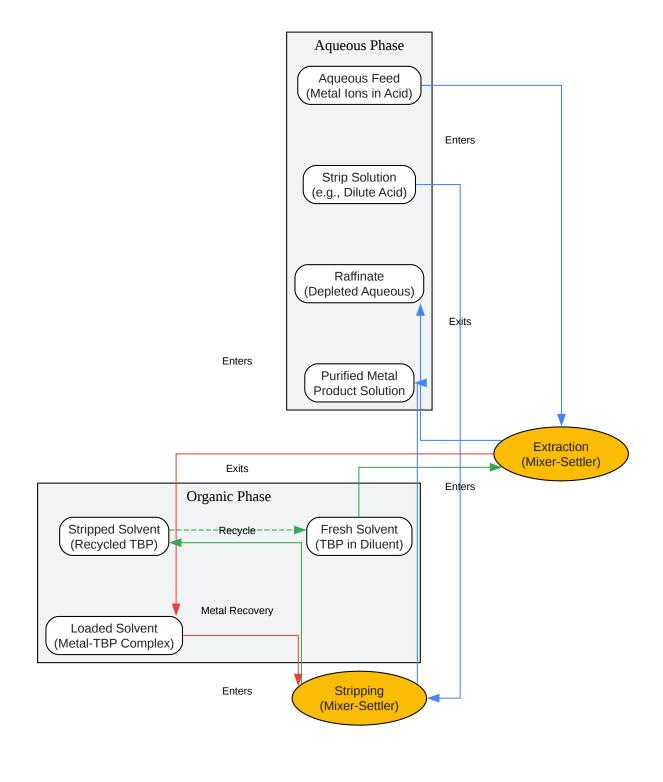
- Mix the loaded organic phase with the stripping solution in a clean separatory funnel.[2]
- Shake for a sufficient time to allow the metal to transfer back to the aqueous phase.[2]
- Allow the phases to separate and collect the aqueous strip solution (containing the purified metal) and the stripped organic phase.[2] The stripped TBP can often be recycled for subsequent extractions.[2]

6. Analysis:

- Determine the concentration of the metal in the initial aqueous feed, the raffinate, the loaded organic phase, and the aqueous strip solution using a suitable analytical technique.[2]
- Calculate the distribution ratio (D) and the extraction percentage (%E) using the following formulas:[2]
 - D = [Metal]org / [Metal]aq
 - %E = (D / (D + (Vaq / Vorg))) * 100
 - Where [Metal]org and [Metal]aq are the concentrations of the metal in the organic and aqueous phases at equilibrium, respectively, and Vaq and Vorg are the volumes of the aqueous and organic phases.

Visualizations





Metal Transfer

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